(5-Phenylthiophen-2-yl)acetonitrile
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Overview
Description
2-(5-phenylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C12H9NS. It features a thiophene ring substituted with a phenyl group at the 5-position and an acetonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenylthiophen-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-phenylthiophene-2-carbaldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in acetonitrile or dichloromethane . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for 2-(5-phenylthiophen-2-yl)acetonitrile typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-phenylthiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-(5-phenylthiophen-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-phenylthiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenylthiophen-2-yl)ethanol
- 2-(5-phenylthiophen-2-yl)acetaldehyde
- 2-(5-phenylthiophen-2-yl)acetic acid
Uniqueness
2-(5-phenylthiophen-2-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
62404-42-6 |
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Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(5-phenylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
CYWQTDUBOOXHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CC#N |
Origin of Product |
United States |
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